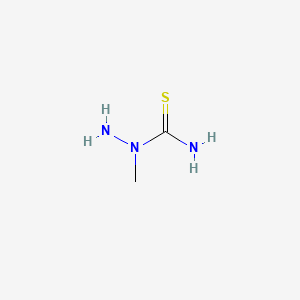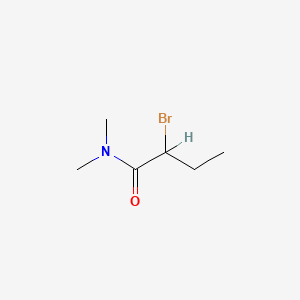
2-Methyl-3-thiosemicarbazide
概要
説明
2-Methyl-3-thiosemicarbazide is a chemical compound with the molecular formula H2NCSN(CH3)NH2 . It is related to thiosemicarbazides, which are generally condensed with aldehydes or ketones to synthesize a wide range of thiosemicarbazones .
Molecular Structure Analysis
The molecular weight of 2-Methyl-3-thiosemicarbazide is 105.16 . Its structure in solution has been investigated by NMR and in solid state by IR and X-ray crystallographic methods .Chemical Reactions Analysis
Thiosemicarbazides, like 2-Methyl-3-thiosemicarbazide, are precursors to thiosemicarbazones . They can be used to build a variety of heterocycles and bioactive molecules such as thiosemicarbazides, derivatives of thienopyrimidine urea, and 2-amino thiadiazole .Physical And Chemical Properties Analysis
2-Methyl-3-thiosemicarbazide appears as a white powder . It has a melting point range of 173-175 °C .科学的研究の応用
Antimicrobial Activity
2-Methyl-3-thiosemicarbazide derivatives have been studied for their potential as antimicrobial agents. They exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Staphylococcus epidermidis , as well as the tuberculosis-causing bacterium Mycobacterium tuberculosis . These compounds can be crucial in developing new treatments for resistant strains of bacteria.
Antioxidant Properties
These derivatives also show promise as antioxidants. Some compounds have been identified as active free radical scavengers and are capable of reducing Fe^3+ ions . This property is significant for protecting cells from oxidative stress, which can lead to various diseases.
Anti-Tuberculosis Applications
The fight against tuberculosis (TB) has been bolstered by the discovery of thiosemicarbazide derivatives’ anti-TB properties. Their ability to inhibit the growth of Mycobacterium tuberculosis positions them as potential candidates for new TB therapies .
Anti-Cancer Potential
Thiosemicarbazone derivatives, including those of 2-Methyl-3-thiosemicarbazide, have shown potential as anti-cancer agents. They have been found to inhibit the proliferation of various cancer cell lines, making them subjects of interest in oncological research .
Thermal Stability and Degradation Analysis
The thermal stability and degradation patterns of these compounds are critical for their practical application. Studies have shown that thiosemicarbazide derivatives undergo two-stage thermal decomposition, which is essential knowledge for their use in high-temperature processes .
Metal Complexation for Drug Development
The ability of thiosemicarbazide derivatives to form complexes with metals can be harnessed in drug development. These complexes have been explored for their use as anti-lung cancer agents, with the metal coordination offering a stable structure for pharmaceutical applications .
Tyrosinase Inhibition for Cosmetic Applications
Some thiosemicarbazone derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin production. This property is valuable for developing skin whitening cosmetics and anti-bronze agents for food .
Antifungal Activity
The antifungal activity of thiosemicarbazide derivatives against pathogens like Candida albicans and Staphylococcus aureus is another area of interest. Their effectiveness against these organisms suggests potential for treating fungal infections .
作用機序
Target of Action
2-Methyl-3-thiosemicarbazide is a derivative of thiosemicarbazide . Thiosemicarbazides and their derivatives have been studied for their expansive range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . They have been found to inhibit human carbonic anhydrase, an essential metalloenzyme that orchestrates the reversible hydration of carbon dioxide to bicarbonate ions .
Mode of Action
Thiosemicarbazides are known to interact with their targets, such as carbonic anhydrase, leading to changes in the enzyme’s activity . This interaction can affect the hydration of carbon dioxide, potentially influencing cellular pH and various biochemical processes .
Biochemical Pathways
Given its potential inhibitory effect on carbonic anhydrase, it may influence the carbon dioxide and bicarbonate equilibrium within cells . This could have downstream effects on various biochemical pathways, particularly those sensitive to changes in pH.
Result of Action
Thiosemicarbazide derivatives have been shown to exhibit cytotoxic activity against certain cancer cell lines
Safety and Hazards
特性
IUPAC Name |
1-amino-1-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N3S/c1-5(4)2(3)6/h4H2,1H3,(H2,3,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGQLQZSWDUOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=S)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20219475 | |
| Record name | 2-Methyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
105.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-thiosemicarbazide | |
CAS RN |
6938-68-7 | |
| Record name | 1-Methylhydrazinecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6938-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-thiosemicarbazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006938687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6938-68-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-3-thiosemicarbazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20219475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylthiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-3-THIOSEMICARBAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QF2EBE93VH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 2-methyl-3-thiosemicarbazide and what spectroscopic data is available?
A: 2-Methyl-3-thiosemicarbazide (C₂H₇N₃S) exhibits an anti arrangement between the thione sulfur atom and the hydrazine nitrogen atom. [] Spectroscopic data, including FTIR and NMR, has been used to fully characterize this compound, alongside elemental analysis and EI-MS. [] This data provides information about the functional groups present and the connectivity of atoms within the molecule. Furthermore, X-ray crystallography has been used to determine its crystal structure, revealing its arrangement in a three-dimensional hydrogen-bonded network. []
Q2: How is 2-methyl-3-thiosemicarbazide used in the synthesis of other compounds?
A: 2-Methyl-3-thiosemicarbazide serves as a valuable building block in synthesizing Schiff bases. [] These Schiff bases, containing both nitrogen and sulfur donor atoms, can be linear or cyclic and are formed through a condensation reaction with aldehydes or ketones. [] In the case of 2-methyl-3-thiosemicarbazide reacting with pyruvic acid, a cyclic triazine derivative is formed. []
Q3: Has the performance of 2-methyl-3-thiosemicarbazide been assessed in any biological systems?
A: While the provided research doesn't delve into specific biological activity for 2-methyl-3-thiosemicarbazide, one study identified it as a bioactive compound present in the leaf extract of Datura metel. [] This suggests potential for further investigation into its biological properties and potential applications.
Q4: Are there computational chemistry studies involving 2-methyl-3-thiosemicarbazide?
A: Although not directly focusing on 2-methyl-3-thiosemicarbazide, one study investigated the performance of different density functionals in predicting the properties of thiocarbonyl systems. [] This research is relevant as it explores computational methods applicable to compounds like 2-methyl-3-thiosemicarbazide, providing insights into their electronic structure and reactivity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















